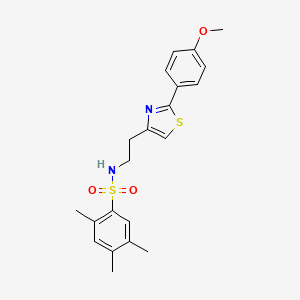

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

CAS No.: 863512-13-4

Cat. No.: VC5003379

Molecular Formula: C21H24N2O3S2

Molecular Weight: 416.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863512-13-4 |

|---|---|

| Molecular Formula | C21H24N2O3S2 |

| Molecular Weight | 416.55 |

| IUPAC Name | N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3 |

| Standard InChI Key | LCDCAPUWFAFTLE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |

Introduction

Synthesis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the thiazole ring and the sulfonamide group. For instance, thiazoles can be synthesized using the Hantzsch reaction, while sulfonamides are typically prepared by reacting a sulfonyl chloride with an amine.

Biological Activity

Thiazoles and sulfonamides are known for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. For example, thiazole derivatives have shown significant anticonvulsant action, with para-halogen-substituted phenyl groups enhancing activity . Sulfonamides are traditionally used as antibiotics but have also been explored for their anticancer potential .

Research Findings

While specific research findings for N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide are not available, related compounds have demonstrated promising biological activities:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Thiazole Derivatives | Anticonvulsant | |

| Sulfonamides | Antimicrobial, Anticancer | |

| Thiazole-based Compounds | Antimicrobial, Antiproliferative |

Future Directions

-

Synthesis and Characterization: Developing a synthesis protocol and characterizing the compound's physical and chemical properties.

-

Biological Screening: Evaluating its antimicrobial, anticancer, and other potential biological activities.

-

Molecular Modeling: Conducting molecular docking studies to predict interactions with biological targets.

These steps would provide a comprehensive understanding of the compound's potential applications in pharmaceuticals or other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume